Ethyl N-(3-chlorobenzyl)indole-2-carboxylate
Overview
Description
Ethyl N-(3-chlorobenzyl)indole-2-carboxylate is a derivative of indole-2-carboxylate . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have been used as reactants for the preparation of various compounds such as CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, and N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents .
Synthesis Analysis
The synthesis of indole-2-carboxamide derivatives involves several steps. Successful alkylations of the nitrogen of ethyl indol-2-carboxylate were carried out using aq. KOH in acetone . The respective N-alkylated acids could be obtained without separating the N-alkylated esters by increasing the amount of KOH and water . Hydrazinolysis of the ester gave indol-2-carbohydrazide which then was allowed to react with different aromatic aldehydes and ketones in ethanol catalyzed by acetic acid .Molecular Structure Analysis
The molecular formula of this compound is C11H11NO2 . The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Indole derivatives have been used as reactants for the preparation of various compounds such as CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, and N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents .Physical and Chemical Properties Analysis
This compound has a molecular weight of 189.21 . It is insoluble in water . The hydrogen bonding occurs between N atoms of the indole ring and the keto oxygen atoms with an R (10) synthon .Scientific Research Applications
Chemical Transformations and Synthesis
Ethyl N-(3-chlorobenzyl)indole-2-carboxylate is involved in various chemical transformations and synthesis processes. The compound's reactivity and structural characteristics make it a useful intermediate in the synthesis of complex organic molecules. For instance, it has been utilized in the preparation of 2-etboxycarbonyloxy-3-ethynylindoles from indol-2(3H)-ones, showcasing its role in the formation of ethy 3-(ethynyl)-2-(ethoxy-carbonyloxy)indole-1-carboxylates and some dimeric derivatives of the intermediate allenes (Beccalli, Marchesini, & Pilati, 1994). Additionally, this compound is involved in the synthesis and transformations of ethyl 3-(benzoylamino)-1 H-indole-2-carboxylates, further emphasizing its significance in complex chemical synthesis processes (Cucek & Verček, 2008).
Pharmaceutical and Biological Applications
In the pharmaceutical sector, the compound has shown promise due to its involvement in the suppression of leukotriene biosynthesis. It's a part of the structural optimization of benzo[g]indole-3-carboxylates, such as ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, that act as potent inhibitors of human 5-lipoxygenase. This inhibition is crucial for intervening in inflammatory and allergic disorders, making it a potential candidate for anti-inflammatory therapeutics (Karg et al., 2009). Moreover, derivatives of this compound have been synthesized and shown significant antibacterial activity, further highlighting its importance in medicinal chemistry (Mir & Mulwad, 2009).
Mechanism of Action
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In this review, synthetic strategies of indole 2 and 3-carboxamide derivatives, the type, and mode of interaction of these derivatives against HLGP, HIV-1, renin enzyme, and structure–activity studies of these compounds were investigated .
Safety and Hazards
Ethyl N-(3-chlorobenzyl)indole-2-carboxylate causes skin irritation and serious eye irritation . It is advised to wash face, hands and any exposed skin thoroughly after handling and wear protective gloves/protective clothing/eye protection/face protection . It should not be released into the environment .
Future Directions
Properties
IUPAC Name |
ethyl 1-[(3-chlorophenyl)methyl]indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-2-22-18(21)17-11-14-7-3-4-9-16(14)20(17)12-13-6-5-8-15(19)10-13/h3-11H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWRAYWAAZNNNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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